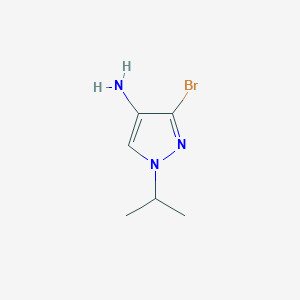

3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

3-bromo-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3 |

InChI Key |

PTZLKPQFAXTFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine and Analogous Structures

Construction of the Pyrazole (B372694) Heterocycle

The formation of the pyrazole ring is the initial and critical step in the synthesis of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine and its analogs. The most prevalent methods involve the condensation of a C3 fragment with a hydrazine derivative or cycloaddition reactions.

Cyclocondensation Approaches

Cyclocondensation reactions are a classical and widely employed strategy for the synthesis of the pyrazole core. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine, leading to the formation of the five-membered heterocyclic ring.

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and highly versatile method for pyrazole formation. mdpi.comnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. A significant challenge in this method can be the formation of regioisomeric mixtures when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used. mdpi.combeilstein-journals.org

To address the limitations of classical methods and improve efficiency, researchers have developed one-pot procedures where the 1,3-dicarbonyl compound is generated in situ. For instance, ketones can be reacted with acid chlorides to form 1,3-diketones, which are then immediately treated with hydrazine to produce the pyrazole. mdpi.comorganic-chemistry.org This approach allows for the rapid synthesis of previously inaccessible pyrazole structures. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Ketone | Acid Chloride | LiHMDS, then Hydrazine | Polysubstituted Pyrazole | Good to Excellent | mdpi.comnih.gov |

| 1,3-Diketone | Arylhydrazine | N,N-dimethylacetamide, Room Temp | 1-Aryl-3,4,5-substituted Pyrazole | 59-98% | mdpi.com |

| 1,3-Diketone | Hydrazine Derivatives | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | - | mdpi.com |

This table presents examples of pyrazole synthesis via condensation of 1,3-dicarbonyl compounds with hydrazines.

Derivatives of 1,3-dicarbonyl compounds, such as β-ketonitriles, are also effective precursors for pyrazole synthesis. The reaction of benzoylacetonitriles with hydrazinyl moieties is a key step in certain multi-component reactions to form 5-aminopyrazoles. nih.gov This approach is particularly relevant for the synthesis of the target molecule, as it directly introduces an amino group at a position equivalent to C5 (which can be C4 depending on the starting materials and cyclization regiochemistry).

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzoylacetonitrile | Hydrazinyl moiety | 5-Aminopyrazole derivative | nih.gov |

| 3-Aminocrotonitrile | Methylhydrazine, Ethyl formate | 1,3,4-substituted Pyrazole | nih.gov |

This table illustrates the use of 1,3-dielectrophilic nitriles in the synthesis of substituted pyrazoles.

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govmdpi.comacs.org Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles. nih.gov These reactions often involve the in situ formation of the key 1,3-dielectrophilic intermediate, which then undergoes cyclocondensation with a hydrazine. nih.gov

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles. beilstein-journals.org Similarly, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine. beilstein-journals.orgmdpi.com These strategies allow for the rapid assembly of complex pyrazole-containing scaffolds from simple and readily available starting materials. beilstein-journals.orgmdpi.com

| Components | Catalyst/Conditions | Product | Yield | Reference |

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | - | beilstein-journals.org |

| Aldehyde, Malononitrile, β-ketoester, Hydrazine | - | Pyrano[2,3-c]pyrazole | - | beilstein-journals.orgmdpi.com |

| 1,3-Dicarbonyl, DMF-dimethylacetal, Hydrazine | 2,2,2-Trifluoroethanol | 1,4,5-substituted Pyrazole | - | nih.gov |

This table showcases various multi-component reactions for the synthesis of the pyrazole core.

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition reactions provide a direct and often highly regioselective route to the pyrazole ring. nih.gov These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene. nih.gov

The reaction of diazo compounds with alkynes is a well-established method for the synthesis of pyrazoles. rsc.orgresearchgate.net This approach is particularly advantageous as it can be performed under thermal conditions without the need for a catalyst, representing a "greener" synthetic route. rsc.orgresearchgate.net The use of α-diazocarbonyl compounds in solvent-free conditions can lead to high yields of the pyrazole product with minimal purification. rsc.org

The regioselectivity of the cycloaddition is a crucial aspect, and in some cases, the use of alkynyl bromides can direct the formation of a specific regioisomer. While the direct use of an alkynyl bromide in a cycloaddition with a diazo compound to form a 3-bromopyrazole is a plausible synthetic route, the literature more commonly describes the cycloaddition with alkynes followed by subsequent bromination of the pyrazole ring.

| Diazo Compound | Alkyne | Conditions | Product | Yield | Reference |

| α-Diazocarbonyl | Electron-poor alkyne | Thermal, Solvent-free | Substituted Pyrazole | High | rsc.orgresearchgate.net |

| Diazo compound | Terminal alkyne | Heating | Pyrazole | Excellent | rsc.org |

This table provides examples of pyrazole synthesis via 1,3-dipolar cycloaddition of diazo compounds with alkynes.

Utilizing Azomethine Imine Precursors

The use of azomethine imines as 1,3-dipoles in cycloaddition reactions represents a valuable route to pyrazole-containing structures. These precursors can react with alkynes in [3+2] cycloaddition reactions to form pyrazolidine derivatives, which can be further transformed into pyrazoles.

One notable application involves the copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC). Immobilized Cu(II)-enaminone complexes have been shown to be effective heterogeneous catalysts for the reaction between azomethine imines and alkynes like methyl propiolate, leading to the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles. mdpi.com While these silica gel-bound catalysts demonstrate promising activity, their reusability can be a challenge. mdpi.com

Another approach involves the synthesis of azomethine imines through the reaction of pyrazolines with carbenes. For instance, CpRu-catalyzed addition of malonate carbenes to pyrazolines can generate the corresponding azomethine imines, which are versatile intermediates for further synthetic transformations. researchgate.net

Oxidative Cyclization Routes

Oxidative cyclization methods provide a direct approach to the pyrazole ring from acyclic precursors, often under mild and efficient conditions. These routes typically involve the formation of a dihydropyrazole (pyrazoline) intermediate, which is then oxidized in situ to the aromatic pyrazole.

Copper catalysis, utilizing environmentally benign molecular oxygen or air as the oxidant, has emerged as a powerful tool for pyrazole synthesis. rsc.orgorganic-chemistry.org A common strategy is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.orgacs.org This method is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org

The reaction conditions can be tuned to achieve different outcomes. For example, the choice of solvent can dictate the final product. In one study, the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones in ethanol yielded tris-substituted pyrazoles with a ketone functionality at the C-5 position, whereas performing the reaction in 1,1,1,3,3,3-hexafluoro-2-propanol predominantly formed di-substituted pyrazoles. rsc.org The process is noted for its operational simplicity and tolerance of a broad range of functional groups. organic-chemistry.orgacs.org

| Catalyst | Ligand | Oxidant | Substrate | Product | Yield | Ref |

| Cu(OAc)₂ | None | O₂ | β,γ-Unsaturated hydrazone | Di/Tris-substituted pyrazole | High | rsc.org |

| CuOTf | 1,10-phenanthroline-5,6-dione | Air | β,γ-Unsaturated hydrazone | Pyrazole derivative | Good to High | organic-chemistry.org |

| Cu₂O | None | Air | N,N-disubstituted hydrazine | Substituted pyrazole | Good to Moderate | organic-chemistry.org |

| This table presents examples of copper-catalyzed aerobic oxidative cyclization reactions for pyrazole synthesis. |

Hypervalent iodine reagents serve as effective catalysts for the synthesis of pyrazoles from unsaturated precursors. An iodine(III)-catalyzed reaction of α,β-unsaturated hydrazones can produce fully functionalized NH-pyrazoles. organic-chemistry.org This process involves a cascade of reactions including cyclization, a 1,2-aryl shift, aromatization, and detosylation. organic-chemistry.org

Molecular iodine can also mediate intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines to generate fused pyridine rings, including pyrazolo[4,3-b]pyridines. organic-chemistry.org Furthermore, the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine in the presence of a base provides a direct route to 4-iodopyrazoles, which are versatile intermediates for further functionalization. acs.org

The oxidation of 2-pyrazolines (4,5-dihydro-1H-pyrazoles) is a classical and reliable method for the synthesis of the corresponding aromatic pyrazoles. researchgate.net Various oxidizing agents can be employed for this transformation, with bromine being a common and effective choice. google.comgoogle.com

The reaction of a 2-pyrazoline with bromine at elevated temperatures (typically 80 °C or above) selectively yields the corresponding pyrazole. google.comgoogle.com Conducting the reaction at lower, ambient temperatures can lead to competing side reactions, such as the bromination of substituents on the pyrazole ring. google.com The by-product, hydrogen bromide, can be removed either by the addition of a base or by sparging the reaction mixture with an inert gas. google.com

An alternative brominating agent is the bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br2). This reagent efficiently oxidizes 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles to their corresponding pyrazole derivatives in good to excellent yields at room temperature. semanticscholar.org

| Oxidant | Substrate | Temperature | Yield | Ref |

| Bromine (Br₂) | 2-Pyrazoline | ≥ 80 °C | Excellent selectivity | google.comgoogle.com |

| DABCO-Br₂ | 1,3,5-Trisubstituted 2-pyrazoline | Room Temperature | 87-95% | semanticscholar.org |

| Potassium Persulfate / H₂SO₄ | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Reflux | ~78% | google.com |

| This table summarizes various methods for the oxidation of pyrazolines to pyrazoles. |

Regioselective Introduction of the Isopropyl Substituent at N1

For pyrazoles that are unsubstituted on the nitrogen atoms, direct N-alkylation is a common method to introduce substituents. However, a significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position.

The N-alkylation of a pyrazole ring with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, under basic conditions is a standard procedure for introducing the 1-isopropyl group. The choice of base, solvent, and reaction conditions can significantly influence the regioselectivity of the alkylation. researchgate.net

A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in dimethyl sulfoxide (DMSO) can achieve regioselective N1-alkylation. researchgate.net This protocol has been applied to synthesize a variety of di-, tri-, and tetra-substituted pyrazoles bearing versatile functional groups. researchgate.net The regioselectivity is often governed by steric effects, with the bulkier substituent directing the incoming alkyl group to the less hindered nitrogen atom. researchgate.netrsc.org

| Pyrazole Substrate | Alkylating Agent | Base / Solvent | Major Product | Ref |

| 3-Substituted pyrazole | Isopropyl halide | K₂CO₃ / DMSO | N1-isopropyl pyrazole | researchgate.net |

| N-H Pyrazole | Alkyl halide | Ionic Liquid | N1-alkyl pyrazole | researchgate.net |

| This table highlights conditions for the regioselective N-alkylation of pyrazoles. |

Direct N-Substitution with Isopropyl Primary Amines or Related Precursors

The introduction of an isopropyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. While direct alkylation of pyrazoles with primary amines is not the most common method, related strategies using isopropyl halides or other electrophiles are frequently employed. acs.org Generally, N-alkylation of pyrazoles is achieved by reacting the pyrazole with an alkylating agent in the presence of a base. semanticscholar.org

A novel method for the preparation of N-alkyl pyrazoles directly from primary aliphatic amines has been developed, offering a practical approach for functionalizing amines. acs.orgresearchgate.net This protocol avoids the use of inorganic reagents and proceeds under mild conditions with short reaction times. nih.gov For instance, various N-substituted pyrazoles have been synthesized from primary aliphatic or aromatic amines and diketones using a commercially available electrophilic amination reagent. acs.org Although yields can be modest in some cases, the use of the amine as the limiting reagent makes this a valuable method. acs.org

Alternative approaches involve the use of catalysts to facilitate the N-alkylation. Crystalline aluminosilicates or aluminophosphates have been used as catalysts for the N-alkylation of pyrazole derivatives with alcohols or their derivatives. google.com This method allows for the production of N-alkylpyrazoles with high yields under mild conditions from industrially available materials. google.com

Strategies for Controlling N1-Selectivity over N2-Substitution

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. mdpi.com The outcome of the reaction is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. semanticscholar.orgmdpi.com

Several strategies have been developed to achieve high N1-selectivity. One approach involves using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgconsensus.app These reagents significantly enhance N1-selectivity, and the silyl group is subsequently removed to yield the N-methyl pyrazole. acs.orgconsensus.app Selectivities ranging from 92:8 to greater than 99:1 (N1:N2) have been achieved with a variety of pyrazole substrates. acs.orgconsensus.app

Another strategy, termed "strategic atom replacement," utilizes isothiazoles as precursors to synthesize N-alkyl pyrazoles. nih.gov This method circumvents the typical selectivity issues associated with direct N-functionalization by proceeding through 1,2,3-thiadiazine-S-oxide intermediates. nih.gov

For acid-catalyzed N-alkylation using trichloroacetimidate electrophiles, the regioselectivity is primarily controlled by sterics. semanticscholar.orgmdpi.com In the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation with phenethyl trichloroacetimidate yielded a 2.5:1 ratio of the N1 to N2 isomers, with the bulkier phenyl group directing the incoming electrophile to the less hindered nitrogen. mdpi.com

Magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to provide high regioselectivity for the N2-alkylated product. thieme-connect.com Conversely, catalyst-free Michael addition reactions have been employed for the preparation of N1-alkyl pyrazoles with excellent regioselectivity (N1/N2 > 99.9:1). researchgate.netsemanticscholar.orgacs.org

Selective Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the pyrazole ring is another key synthetic transformation. This can be achieved through various methods, including direct bromination of a suitable precursor or by conversion from another functional group.

Direct Bromination of Pyrazole Precursors (e.g., using N-Bromosuccinimide, Bromine)

Direct bromination of the pyrazole ring is a common method for introducing a bromine substituent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.govorganic-chemistry.org The reaction of pyrazoles with NBS, often in a solvent like chloroform or carbon tetrachloride, can afford brominated pyrazoles. nih.govresearchgate.net The regioselectivity of this reaction is highly dependent on the substituents already present on the pyrazole ring. researchgate.net

Bromination of pyrazole itself typically occurs at the C4 position. researchgate.netresearchgate.net To achieve bromination at the C3 (or C5) position, the C4 position must be blocked. researchgate.net For example, the bromination of 1,3,5-trisubstituted pyrazoles with NBS can lead to the formation of 4-bromopyrazoles. scielo.org.mx

Other brominating agents, such as elemental bromine, have also been employed. scielo.org.mx The reaction of 2-pyrazolines with bromine can lead to the formation of the corresponding pyrazole. google.com

Regiochemical Considerations in Halogenation Reactions of Pyrazoles

The regioselectivity of electrophilic halogenation of pyrazoles is a well-studied phenomenon. researchgate.net In general, for pyrazoles unsubstituted at the C4 position, electrophilic attack occurs preferentially at this position. researchgate.net This is attributed to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and susceptible to electrophilic substitution. reddit.com

To achieve halogenation at the C3 or C5 positions, the C4 position must be substituted. researchgate.net The presence of substituents on the nitrogen atoms also influences the regioselectivity. The "pyridine-like" nitrogen atom can direct substitution to the adjacent carbon atom. reddit.com

For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS) at room temperature provides 4-halogenated pyrazole derivatives. beilstein-archives.org In this case, the amino group at C5 directs the halogen to the C4 position.

Conversion from Other Halogenated or Functionalized Pyrazole Intermediates

An alternative strategy to introduce a bromine atom at the C3 position is through the conversion of other functional groups. One of the most common methods is the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolin-5-ones) using reagents like phosphorus oxybromide. researchgate.net

The Sandmeyer reaction, involving the diazotization of a 3-aminopyrazole followed by treatment with a bromide salt, can also be used to introduce a bromine atom at the C3 position. researchgate.net

Furthermore, halogen exchange reactions can be employed. For example, a more reactive halogen, such as iodine, could potentially be replaced by bromine under specific conditions.

Incorporation or Functionalization with the Amine Group at C4

The final key step in the synthesis of the target compound is the introduction of the amine group at the C4 position. This is typically achieved by reduction of a nitro group or through other synthetic equivalents.

A common and well-established method for introducing a C4-amino group is the nitration of the pyrazole ring followed by reduction of the resulting 4-nitropyrazole. mdpi.com However, this method often involves harsh acidic conditions and can generate significant waste. mdpi.com

More recent and environmentally friendly methods have been developed. For instance, a protecting-group-free synthesis of 3-aryl-substituted 4-aminopyrazoles involves the formation of a 4-nitrosopyrazole intermediate, which is then reduced to the amine using sodium borohydride and a copper catalyst. thieme-connect.combohrium.com

Another approach involves the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles. mdpi.com Additionally, vinyl azides can react with hydrazines to produce polysubstituted 4-aminopyrazoles under mild conditions. rsc.org

The Gabriel synthesis has also been adapted for the preparation of 4-aminopyrazoles. mdpi.com Furthermore, Curtius rearrangement of a 4-acyl azide pyrazole can yield the corresponding 4-aminopyrazole. rsc.org

Below is a data table summarizing various synthetic approaches to aminopyrazoles.

| Precursor | Reagents | Product | Reference |

| Acetophenones | 1. Oximation, 2. Hydrazine condensation, 3. NaBH4/CuCl | 3-Aryl-substituted 4-aminopyrazoles | thieme-connect.com |

| Vinyl azides | Hydrazine hydrate, NaOEt | Polysubstituted 4-aminopyrazoles | rsc.org |

| Substituted pyrazoles | Nitrating agent, then reducing agent | 4-Aminopyrazoles | rsc.org |

| 4-Acyl azide pyrazole | Heat (Curtius rearrangement) | 4-Aminopyrazole | rsc.org |

Synthesis via Pre-functionalized Synthons Containing the Amine Moiety

One of the most direct methods for constructing the 4-aminopyrazole scaffold involves the use of synthons that already possess an amine group or a latent equivalent at the position that will become C4 of the pyrazole ring. This approach incorporates the key nitrogen substituent during the initial cyclization step.

Key strategies include:

Knorr Pyrazole Synthesis Analogs : The classical Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, can be adapted for 4-aminopyrazoles. chim.it This involves using a 1,3-dicarbonyl derivative that is modified at the C2 position (which becomes C4 of the pyrazole). For instance, the dicarbonyl compound can be converted to an oxime derivative, which serves as a precursor to the amine, before the cyclization with a hydrazine. chim.it

Cyclization with α-Azido-α,β-Unsaturated Ketones : A variety of tetrasubstituted 4-aminopyrazoles can be synthesized through the condensation of hydrazines with α,β-unsaturated ketones that bear an azido group at the α-position. chim.it The azide group is subsequently reduced to the primary amine during or after the cyclization process.

From Vinyl Azides : A direct synthesis of polysubstituted 4-aminopyrazoles can be achieved from the reaction of vinyl azides with hydrazines. researchgate.net This method provides a straightforward route to the desired scaffold under mild conditions. researchgate.net

| Method | Key Synthon(s) | Description | Reference |

|---|---|---|---|

| Knorr Synthesis Analog | 1,3-dicarbonyl with C2-oxime; Hydrazine | The oxime at the C2 position of the dicarbonyl compound serves as a masked amine group, which is revealed during the cyclization process. | chim.it |

| Condensation with α-Azido Ketones | α-azido-α,β-unsaturated ketone; Hydrazine | The azide group at the α-position is a direct precursor to the C4-amine, which is formed upon reduction. | chim.it |

| From Vinyl Azides | Vinyl azide; Hydrazine | Direct cyclization reaction where the azide moiety in the vinyl synthon is converted into the C4-amine of the pyrazole ring. | researchgate.net |

Post-Cyclization Functionalization Strategies to Introduce C4-Amine

An alternative to using pre-functionalized synthons is to first construct the pyrazole ring and then introduce the amine group at the C4 position. This approach relies on the inherent reactivity of the pyrazole scaffold. The C4 position of the pyrazole ring is known to be the most susceptible to electrophilic attack. chim.it This reactivity can be exploited to introduce a nitrogen-containing substituent, which is then converted to an amine.

A common and effective two-step sequence for this transformation is:

C4-Nitration : The pyrazole ring is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) at the C4 position. The electron-withdrawing nature of the pyrazole nitrogens directs electrophiles to this position.

Reduction of the Nitro Group : The resulting 4-nitropyrazole is then subjected to reduction. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl), to convert the nitro group into a primary amine (-NH₂).

While direct C-H amination of pyrazoles is less common, the nitration-reduction sequence is a robust and widely applicable method for accessing 4-aminopyrazoles from readily available pyrazole precursors. mdpi.comnih.gov Other C4-functionalization methods, such as oxidative thiocyanation, demonstrate the accessibility of the C4 position for substitution, further supporting the feasibility of post-cyclization strategies. beilstein-journals.orgnih.gov

Approaches for 4-Aminopyrazole Scaffolds

The synthesis of the 4-aminopyrazole core is a critical step in accessing compounds like this compound. Several foundational synthetic strategies have been developed to produce this valuable scaffold.

The primary approaches can be summarized as:

Condensation Reactions : These are the most traditional and widely used methods. As discussed, the Knorr synthesis and its variations involve the cyclocondensation of a hydrazine with a β-dicarbonyl compound or a synthetic equivalent. chim.itdergipark.org.tr By choosing appropriate starting materials, such as those with a masked amine function at the α-position to the carbonyls, 4-aminopyrazoles can be formed directly. chim.it

Thorpe-Ziegler Cyclization : This method provides an alternative route to tetrasubstituted 4-aminopyrazoles. chim.it The process is based on the base-catalyzed intramolecular cyclization of a dinitrile, which can be formed from the alkylation of dicyanohydrazones. chim.it

Multi-component Reactions : Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to build molecular complexity in a single step. Various MCRs have been designed to generate highly substituted pyrazoles, including 4-aminopyrazole derivatives, by combining three or more starting materials in one pot. nih.gov

These diverse strategies provide chemists with a toolkit to access a wide range of 4-aminopyrazole scaffolds, which can then be further functionalized to achieve specific target molecules. nih.gov

Convergent and Stepwise Synthesis of this compound

The assembly of the target molecule, this compound, requires a strategy that correctly places three distinct substituents—bromo, isopropyl, and amine—on the pyrazole ring. This can be achieved through either a stepwise (linear) approach, where substituents are introduced one by one, or a convergent approach, where pre-functionalized fragments are combined.

Order of Introduction of Substituents (Bromine, Isopropyl, Amine)

The sequence in which the bromine, isopropyl, and amine groups are introduced is critical and is governed by the principles of regioselectivity and the directing effects of existing substituents. Several synthetic pathways are plausible.

Pathway A: Late-stage Amination

N-Isopropylation : Starting with pyrazole, the isopropyl group can be introduced at the N1 position using an alkylating agent like 2-bromopropane. Alternatively, using isopropylhydrazine in the initial ring-forming reaction with a 1,3-dicarbonyl compound would directly yield a 1-isopropylpyrazole. nih.gov

C3-Bromination : Bromination of 1-isopropylpyrazole would likely occur at the C4 position due to its higher reactivity. mdpi.com Therefore, a more controlled method would be required to achieve C3-bromination. This might involve starting with a pre-brominated synthon like 3-bromo-1H-pyrazole, followed by N-isopropylation. guidechem.com

C4-Nitration and Reduction : With the 3-bromo-1-isopropyl-1H-pyrazole intermediate in hand, the amine group can be installed at the C4 position via the electrophilic nitration and subsequent reduction sequence described previously.

Pathway B: Early Amination

4-Aminopyrazole Synthesis : A 4-aminopyrazole scaffold is synthesized first, for example, from the condensation of hydrazine with an α-formyl-α-aminoacetonitrile derivative (a masked 1,3-dicarbonyl equivalent).

N-Isopropylation : The N1 position of the 4-aminopyrazole is alkylated with an isopropyl group. The presence of the C4-amino group might require protection before this step to prevent N-alkylation at the exocyclic amine.

C3-Bromination : The final step would be the selective bromination at the C3 position. The strong activating effect of the C4-amino group would heavily direct electrophiles to the C5 position, making selective C3-bromination challenging without the use of directing groups or a multi-step process.

Given the challenges with regiocontrol, a strategy that establishes the C3-bromo and N1-isopropyl substitution patterns before the final C4-amination (Pathway A) is often more synthetically viable.

One-Pot and Multi-Component Reaction Sequences for the Target Compound

To improve efficiency, reduce waste, and shorten synthesis times, multi-component and one-pot strategies are highly desirable. beilstein-journals.org While a specific one-pot synthesis for this compound is not extensively documented, principles from existing MCRs for pyrazoles can be applied to design a hypothetical route. nih.govbeilstein-journals.org

A potential multi-component approach could involve the reaction of:

Isopropylhydrazine (to install the N1-substituent).

A brominated three-carbon building block, such as bromomalonaldehyde or a synthetic equivalent.

A source of the C4-amine, such as an in-situ generated aminating reagent or a precursor that cyclizes to form the 4-aminopyrazole.

Numerous MCRs for pyrazole synthesis have been developed, often catalyzed by metals or Lewis acids, which combine hydrazines, 1,3-dicarbonyl compounds, and other components in a single vessel. nih.govnih.gov For example, a one-pot, three-component reaction could involve the condensation of an aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to generate a 1,3,5-trisubstituted pyrazole. organic-chemistry.org Adapting such a strategy would require the careful design of starting materials to yield the specific 3,4-substitution pattern of the target compound.

| Approach | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Stepwise (Linear) | Sequential introduction of substituents (e.g., Isopropyl -> Bromo -> Amine). | Allows for purification of intermediates; potentially better control over regiochemistry. | Longer overall sequence; lower overall yield. |

| Convergent | Combining pre-functionalized fragments (e.g., a brominated pyrazole with an aminating agent). | Can lead to higher overall yields and shorter routes. | Requires synthesis of complex starting fragments. |

| One-Pot / MCR | Combining multiple starting materials in a single reaction vessel. | High step economy; reduced waste and time. researchgate.net | Complex reaction optimization; control of side reactions and regioselectivity can be difficult. beilstein-journals.org |

Process Optimization and Scale-Up Considerations in Pyrazole Synthesis

Transitioning a pyrazole synthesis from a laboratory setting to a larger industrial scale introduces several critical considerations related to safety, efficiency, cost, and environmental impact.

Handling of Hazardous Reagents : A primary concern is the use of hydrazine and its derivatives, which are often toxic and potentially explosive. acs.org Scale-up requires specialized equipment and strict safety protocols to handle these reagents. Continuous flow chemistry offers a significant advantage by minimizing the amount of hazardous material present at any given time, thereby improving the safety profile of the process. acs.orgnih.gov

Reaction Conditions and Optimization : Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing impurities. researchgate.netresearchgate.net For bromination steps, controlling the reaction conditions is vital to prevent over-halogenation and ensure high selectivity. guidechem.com

Impurity Profile and Purification : On a large scale, controlling the formation of impurities, particularly regioisomers, is essential. The choice of synthetic route can greatly influence the impurity profile. nih.gov Robust and scalable purification methods, such as controlled crystallization, are needed to ensure the final product meets the required purity specifications and to consistently reduce residual hazardous materials like hydrazine to acceptable levels. acs.org

Flow Chemistry : The adoption of continuous flow manufacturing has been shown to be a safer and more efficient approach for pyrazole synthesis at scale. nih.gov Flow reactors allow for better control over reaction exotherms, rapid mixing, and the ability to operate at high temperatures and pressures safely, often leading to higher yields and better regioselectivity compared to traditional batch processes. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine

Reactivity at the Amine Functionality

The primary amino group at the C4 position is a key nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations allow for the extension of the molecular framework and the introduction of new functional groups.

Acylation, Sulfonylation, and Alkylation of the Amine Group

The nucleophilic nature of the 4-amino group allows it to react with various electrophiles to form amides, sulfonamides, and more substituted amines.

Acylation: The reaction of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-(3-bromo-1-isopropyl-1H-pyrazol-4-yl)amides. This reaction is a standard method for introducing a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the pyrazole (B372694) system.

Sulfonylation: Treatment of the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine affords the corresponding sulfonamides. The sulfonylation of pyrazoles is a known transformation, and this reaction proceeds by converting the amine into a sulfonyl chloride intermediate, which then reacts with another amine or is hydrolyzed. nih.gov For instance, pyrazoles can be reacted with chlorosulfonic acid, followed by treatment with thionyl chloride, to generate pyrazole sulfonyl chlorides. nih.gov

Alkylation: The direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, with the potential for the formation of quaternary ammonium salts. nih.gov However, under controlled conditions, selective mono-alkylation may be achieved. Alternative methods, such as reductive amination, are generally preferred for the synthesis of secondary or tertiary amines from primary amines. Palladium-catalyzed and copper-mediated C-N coupling reactions have been successfully employed for the alkylamination of C4-halopyrazoles, demonstrating the feasibility of forming C-N bonds at this position with various alkylamines. nih.gov

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazoles)

The 4-amino group, in conjunction with the adjacent endocyclic nitrogen atom (N1), provides a binucleophilic system that is ideal for the construction of fused heterocyclic rings through cyclocondensation reactions.

Pyrazolo[1,5-a]pyrimidines: One of the most common and effective strategies for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between 5-aminopyrazoles (or 4-aminopyrazoles in this context, depending on numbering conventions) and β-dicarbonyl compounds or their synthetic equivalents. nih.gov This reaction typically proceeds by refluxing the aminopyrazole with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, in a solvent like acetic acid, sometimes with a catalytic amount of a strong acid. nih.govrsc.org The reaction involves the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov This method has been widely used to generate diverse libraries of pyrazolo[1,5-a]pyrimidines for various applications. ekb.egnih.gov

| Reagent | Product Type | Typical Conditions |

| β-Diketones (e.g., pentane-2,4-dione) | Substituted Pyrazolo[1,5-a]pyrimidines | Acetic Acid, Reflux |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-ones | Acetic Acid, H2SO4 (cat.), Reflux |

| Enaminones | Substituted Pyrazolo[1,5-a]pyrimidines | Acetic Acid, Reflux or MW irradiation |

Imidazo[1,2-b]pyrazoles: The synthesis of the isomeric imidazo[1,2-b]pyrazole system can also be achieved from aminopyrazole precursors. These reactions often involve cyclization with α-halocarbonyl compounds or their equivalents. For example, 5-aminopyrazole derivatives can react with reagents like 2-bromoacetophenone, chloroacetonitrile, or ethyl chloroacetate in the presence of a base (e.g., K2CO3 or TEA) to yield the corresponding imidazo[1,2-b]pyrazole derivatives. nih.gov Another powerful method is the three-component Groebke–Blackburn–Bienaymé reaction, which involves the condensation of an aminopyrazole, an aldehyde, and an isocyanide to directly form the imidazo[1,2-b]pyrazole core. nih.gov

| Reagent | Product Type | Typical Conditions |

| α-Haloketones (e.g., 2-bromoacetophenone) | Substituted Imidazo[1,2-b]pyrazoles | K2CO3, Acetone, Reflux |

| α-Haloacetonitriles (e.g., chloroacetonitrile) | Amino-Imidazo[1,2-b]pyrazoles | TEA, DMF |

| Aldehydes and Isocyanides (GBB Reaction) | Substituted Imidazo[1,2-b]pyrazoles | Lewis or Brønsted acid catalyst |

Formation of Imines and Schiff Bases

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol, often with catalytic acid. The formation of a C=N double bond extends the conjugation of the system and provides a versatile intermediate for further chemical transformations. A variety of Schiff bases derived from aminopyrazoles have been synthesized by reacting them with different aromatic and heteroaromatic aldehydes. scielo.org.coresearchgate.netnih.govnih.gov

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures. mnstate.edu The resulting pyrazolediazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org In the Sandmeyer reaction, the diazonium group is replaced by a range of nucleophiles, including halides (Cl-, Br-), cyanide (CN-), and others, using a copper(I) salt as a catalyst. wikipedia.orgnih.gov This two-step sequence provides a powerful method for introducing a wide array of functional groups at the C4 position that are not easily accessible by other means.

Transformations Involving the Bromine Atom at C3

The bromine atom at the C3 position of the pyrazole ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org The C3-bromo substituent on the pyrazole ring readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2), a base (e.g., Na2CO3, K3PO4, or Cs2CO3), and a suitable solvent system. nih.govnih.govresearchgate.net This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for the synthesis of complex pyrazole derivatives. nih.gov

| Coupling Partner | Catalyst System | Base | Product |

| Arylboronic acid | Pd(PPh3)4, XPhos Pd G2 | Na2CO3, K3PO4 | 3-Aryl-1-(propan-2-yl)-1H-pyrazol-4-amine |

| Alkenylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Alkenyl-1-(propan-2-yl)-1H-pyrazol-4-amine |

| Heteroarylboronic acid | XPhos Pd G2 | K3PO4 | 3-Heteroaryl-1-(propan-2-yl)-1H-pyrazol-4-amine |

Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction is an efficient method for forming a C(sp2)-C(sp) bond, allowing for the synthesis of 3-alkynylpyrazole derivatives from this compound. The reaction is typically performed using a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent. scirp.orgscirp.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net The C3-bromo group of the pyrazole can be coupled with various alkenes, such as styrenes or acrylates, to introduce a vinyl substituent at this position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine ligand, and a base (e.g., triethylamine or K2CO3). nih.govbeilstein-journals.orgnih.gov The Heck reaction is a valuable tool for C-C bond formation and the elaboration of the pyrazole core. researchgate.net

Regioselective Arylation and Alkylation

The presence of a primary amino group at the C4 position allows for regioselective N-arylation and N-alkylation reactions. These transformations are fundamental for building more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for forming C-N bonds. While direct N-arylation of this compound is specific, the general reactivity of aminopyrazoles in such reactions is well-documented. nih.gov

Similarly, N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. The reactivity of the amino group is influenced by the electronic properties of the pyrazole ring, which is modified by the electron-withdrawing bromine atom and the N-isopropyl group.

Table 1: Representative Conditions for N-Arylation of Aminopyrazoles

| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 78 |

| 2-Chloropyridine | Pd₂(dba)₃ / tBuBrettPhos | LHMDS | THF | 80 | 92 |

Nucleophilic Displacement Reactions

The bromine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic displacement, primarily through transition-metal-catalyzed cross-coupling reactions. This position is activated towards such reactions, allowing for the introduction of a wide variety of substituents.

Common C-C bond-forming reactions applicable to this substrate include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated pyrazoles.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Reaction with organostannanes.

Furthermore, C-N and C-O bond formation can be achieved via Buchwald-Hartwig amination and etherification reactions, respectively, by displacing the bromide with amines or alcohols. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. nih.gov

Reactions at Unsubstituted Ring Positions (e.g., C5) and N-Isopropyl Group

While the N-isopropyl group is generally stable, the primary site for further functionalization on the pyrazole core is the unsubstituted C5 position. This position can undergo various reactions, most notably C-H functionalization and electrophilic substitution, allowing for late-stage modification of the molecule.

C-H Functionalization of the Pyrazole Ring

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound, the C5-H bond is the most likely candidate for such transformations.

Direct arylation of pyrazoles at the C5 position is a powerful tool for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and agrochemicals. nih.gov These reactions are typically catalyzed by palladium complexes. researchgate.net The reaction proceeds between the C-H bond of the pyrazole and an aryl or heteroaryl halide. The choice of reaction conditions, including the catalyst, base, and solvent, is critical to control regioselectivity and prevent side reactions, such as amination of the aryl halide. researchgate.net For pyrazoles bearing a free NH2 group, using a base like potassium acetate (KOAc) can inhibit the competing amination reaction and promote the desired direct arylation. researchgate.net

Table 2: Conditions for Palladium-Catalyzed Direct C5-Arylation of Pyrazoles

| Pyrazole Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1-Methylpyrazole | 4-Bromoacetophenone | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMAc | 150 |

| 1,3-Dimethylpyrazol-5-amine | 4-Bromoacetophenone | PdCl(C₃H₅)(dppb) | KOAc | DMAc | 150 |

| 1H-Pyrazole | Iodobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 120 |

Palladium-catalyzed C-H activation is the underlying mechanism for many direct functionalization reactions. nih.govrsc.org The process often involves a concerted metalation-deprotonation (CMD) pathway. nih.gov In the context of the target molecule, the N1-isopropyl group or the C4-amino group could potentially act as a directing group, guiding the palladium catalyst to the C5 position. However, non-directed C-H activation at the most acidic or sterically accessible C-H bond is also common for electron-rich heterocycles like pyrazoles. The development of bifunctional ligands has significantly advanced this field by accelerating the C-H cleavage step. nih.gov This methodology allows for the introduction of various functional groups at the C5 position, including aryl, alkyl, and amino moieties, under relatively mild conditions. researchgate.net

Electrophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is dictated by the directing effects of the existing substituents. In this compound, the C4-amino group is a powerful activating ortho-, para-directing group. The N1-isopropyl group is a weak activating group, while the C3-bromo group is a deactivating ortho-, para-directing group.

Considering these effects, the C5 position is highly activated by the adjacent C4-amino group, making it the most probable site for electrophilic attack. Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS).

Nitration: Introduction of a nitro group using nitric acid and sulfuric acid. scribd.com

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. scribd.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging on highly functionalized heterocycles.

Vilsmeier-Haack Reaction: Formylation of the ring, typically at the C4 position, but possible at C5 if C4 is blocked and activated. nih.govmdpi.com

The strong activation provided by the amino group facilitates these reactions, often allowing them to proceed under milder conditions than those required for less substituted pyrazoles. rrbdavc.org

Transformations of the Isopropyl Group (e.g., Oxidation, Dehydrogenation)

The N-isopropyl group of this compound represents a site for potential chemical modification, although specific transformations on this moiety for this particular compound are not extensively documented in the literature. Nevertheless, based on the general chemistry of N-alkyl substituted heterocycles, several derivatization strategies can be postulated.

Oxidation: The isopropyl group, being an alkyl substituent, is generally stable to mild oxidizing agents. However, under more forceful conditions, oxidation could occur. Potential oxidation of the tertiary carbon-hydrogen bond could lead to the formation of a tertiary alcohol, 2-(4-amino-3-bromo-1H-pyrazol-1-yl)propan-2-ol. More aggressive oxidation could lead to the cleavage of the N-C bond, resulting in the formation of acetone and the corresponding N-deprotected pyrazole, 3-bromo-1H-pyrazol-4-amine. This dealkylation would be a significant transformation, altering the electronic and physical properties of the molecule.

Dehydrogenation: Catalytic dehydrogenation of the isopropyl group could potentially yield the corresponding N-isopropenyl pyrazole derivative, 4-amino-3-bromo-1-(prop-1-en-2-yl)-1H-pyrazole. N-vinylpyrazoles are recognized as versatile intermediates in organic synthesis. mdpi.comnih.gov Such a transformation would introduce a reactive alkene functionality, opening avenues for further derivatization through reactions such as polymerization, cycloadditions, or other electrophilic additions at the double bond. nih.gov The reactivity of the newly formed vinyl group would be influenced by its conjugation with the pyrazole ring. nih.gov

These potential transformations are summarized in the table below.

| Transformation | Potential Reagents/Conditions | Potential Product(s) | Significance |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-(4-amino-3-bromo-1H-pyrazol-1-yl)propan-2-ol or 3-bromo-1H-pyrazol-4-amine + Acetone | Introduction of a hydroxyl group or N-dealkylation. |

| Dehydrogenation | Catalyst (e.g., Pd, Pt) at high temperature | 4-amino-3-bromo-1-(prop-1-en-2-yl)-1H-pyrazole | Introduction of a reactive alkene moiety for further functionalization. |

General Reactivity of Pyrazole Core with Multiple Substituents

The chemical reactivity of the pyrazole core in this compound is intricately governed by the interplay of its three substituents: the N1-isopropyl group, the C3-bromo group, and the C4-amino group. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences its electronic properties and reactivity. nih.gov

The molecule possesses several reactive sites:

The Pyrazole Ring: As an aromatic system, it can undergo electrophilic substitution reactions. However, the positions are already substituted, so reactivity will be directed towards modifying existing groups or substitution under harsh conditions. The electron-rich nature imparted by the amino and isopropyl groups enhances its reactivity towards electrophiles.

The Amino Group (-NH₂): The C4-amino group is a nucleophilic site and can react with various electrophiles. It can undergo acylation, alkylation, and diazotization, among other common amine reactions. Its presence strongly activates the pyrazole ring towards electrophilic substitution. nih.gov

The Bromo Group (-Br): The C3-bromo substituent is a key functional group for derivatization. It can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires activating conditions. More significantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. mdpi.comumich.edu

Effects of Substituents on Electronic Properties and Reactivity

The electronic character of the pyrazole ring in this compound is a composite of the electronic effects of its substituents. A detailed analysis reveals a push-pull system that dictates the molecule's reactivity.

C4-Amino Group: The amino group is a very strong electron-donating group through resonance (+M effect) and weakly withdrawing through induction (-I effect). Its lone pair of electrons can delocalize into the pyrazole ring, significantly increasing the electron density, especially at the C3 and C5 positions. This makes the ring highly activated towards electrophilic attack.

C3-Bromo Group: The bromine atom is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+M effect) due to its lone pairs, but the inductive effect is dominant for halogens. It deactivates the ring towards electrophilic substitution, particularly at the adjacent C4 position, and makes the C3 carbon atom itself electrophilic and susceptible to nucleophilic attack or participation in cross-coupling reactions. mdpi.com

The combination of these effects results in a highly polarized molecule. The strong electron-donating amino group at C4 and the weaker donating isopropyl group at N1 enrich the ring with electrons, while the bromo group at C3 withdraws electron density. This electronic push-pull arrangement enhances the nucleophilicity of the amino group and the ring system in general, while providing a reactive site for cross-coupling at the C3 position.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Isopropyl | N1 | Electron-donating (+I) | Increases electron density of the ring, enhances nucleophilicity. |

| Bromo | C3 | Electron-withdrawing (-I > +M) | Decreases electron density locally; activates C3 for nucleophilic attack and cross-coupling. |

| Amino | C4 | Strongly electron-donating (+M) | Strongly increases ring electron density; activates the ring for electrophilic attack; acts as a nucleophilic center. |

Cascade and Tandem Reactions for Complex Molecule Synthesis

Polysubstituted pyrazoles like this compound are valuable building blocks for the synthesis of complex molecules through cascade and tandem reactions. rsc.org These reactions, which involve multiple bond-forming events in a single operation, offer high efficiency and atom economy. organic-chemistry.org The distinct reactivity of the bromo and amino groups on the pyrazole core makes this compound a prime candidate for such synthetic strategies.

Tandem Cross-Coupling/Cyclization: The C3-bromo group is a versatile handle for initiating tandem sequences. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling with a terminal alkyne) could be followed by an intramolecular cyclization involving the C4-amino group. researchgate.net This could lead to the formation of fused pyrazolo-pyrimidine or pyrazolo-diazepine ring systems, which are common motifs in medicinal chemistry. A tandem cross-coupling/electrocyclization of a suitable partner with the C3-bromo position could also be envisioned for constructing polycyclic systems. nih.govacs.orgnih.gov

Multicomponent Reactions (MCRs): The inherent functionalities of the molecule allow for its potential use in MCRs. For example, the amino group could act as a nucleophile in a reaction with a carbonyl compound and an isocyanide (Ugi reaction) or similar three-component reactions. nih.govbeilstein-journals.org This would allow for the rapid assembly of complex structures with high diversity from simple starting materials.

Cascade Reactions: A cascade reaction could be designed where an initial reaction at one site triggers a subsequent transformation elsewhere in the molecule. For example, derivatization of the amino group could be followed by a metal-catalyzed intramolecular C-H activation or cyclization involving the isopropyl group or another part of the molecule. Such sequences enable the construction of intricate molecular architectures in a single, efficient step. rsc.org

| Reaction Type | Key Functional Group(s) | Potential Application | Representative Complex Products |

| Tandem Cross-Coupling/Intramolecular Cyclization | -Br, -NH₂ | Suzuki or Sonogashira coupling followed by N-annulation | Fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) |

| Multicomponent Reactions (MCRs) | -NH₂ | Ugi or Passerini-type reactions | Highly substituted acyclic and cyclic peptides or amides |

| Cascade Annulation | -Br, -NH₂ | Sequential bond formation initiated by coupling or substitution | Polycyclic aromatic or heteroaromatic systems |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will exhibit a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The pyrazole (B372694) ring contains a single proton at the C5 position, which will appear as a singlet. The two protons of the primary amine group (NH₂) are expected to produce a broad singlet, as their signal can be influenced by exchange phenomena and hydrogen bonding.

The chemical shift of the pyrazole C5-H is influenced by the adjacent substituents. The electron-donating amino group at C4 and the N1-isopropyl group will cause a shift in the proton resonance. Similarly, the electronegative bromine atom at C3 affects the electronic environment of the entire ring system. The coupling constant (J-value) between the methine and methyl protons of the isopropyl group is typically around 7 Hz, a characteristic value for vicinal coupling in alkyl chains. sci-hub.st

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrazole C5-H | 7.0 - 7.5 | Singlet (s) | - | 1H |

| Isopropyl CH | 4.4 - 4.8 | Septet (sept) | ~7.0 | 1H |

| Amine NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - | 2H |

Note: Predicted values are based on the analysis of similar pyrazole structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound is anticipated to display five distinct signals, corresponding to the five unique carbon environments in the molecule. The pyrazole ring will show three signals for C3, C4, and C5. The isopropyl group will contribute two signals, one for the methine carbon (CH) and one for the two equivalent methyl carbons (CH₃).

The chemical shifts of the pyrazole carbons are significantly influenced by the attached substituents. The C3 carbon, bonded to the electronegative bromine atom, is expected to be deshielded and appear at a lower field. Conversely, the C4 carbon, attached to the electron-donating amino group, will be shielded and resonate at a higher field. The C5 carbon's chemical shift will be influenced by both the adjacent amino group and the N1-isopropyl substituent. The position of the N-alkyl substituent has a notable steric effect on the chemical shifts of the pyrazole ring carbons. sci-hub.stmdpi.com

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C5 | 135 - 140 |

| Pyrazole C4 | 125 - 130 |

| Pyrazole C3 | 95 - 105 |

| Isopropyl CH | 50 - 55 |

Note: Predicted values are based on the analysis of similar substituted pyrazoles. The exact chemical shifts can be definitively assigned using 2D NMR techniques. docbrown.info

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, is a powerful tool for probing the nitrogen environments within heterocyclic systems like pyrazole. The pyrazole ring of this compound contains two distinct nitrogen atoms: N1, which is substituted with the isopropyl group and is considered "pyrrole-like," and N2, which is part of a C=N double bond and is considered "pyridine-like."

These two nitrogen atoms are expected to resonate at significantly different chemical shifts. nih.gov Generally, "pyridine-like" nitrogens are more deshielded and appear further downfield compared to "pyrrole-like" nitrogens. nih.gov The chemical shifts are also sensitive to solvent effects and protonation state. mdpi.com For substituted pyrazoles, the N1 ("pyrrole-like") nitrogen typically resonates in the range of δ -170 to -180 ppm, while the N2 ("pyridine-like") nitrogen is found in the range of δ -110 to -130 ppm, relative to nitromethane. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A key correlation would be observed between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃), confirming the presence of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals for the C5-H, isopropyl CH, and isopropyl CH₃ to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity of the molecular skeleton. Expected correlations include:

From the isopropyl CH proton to the pyrazole ring carbons C5 and N1.

From the pyrazole C5-H proton to carbons C3 and C4.

From the amine protons (NH₂) to carbons C4 and C5. These correlations would confirm the placement of the isopropyl group on the N1 nitrogen and the relative positions of the bromo and amino substituents on the pyrazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the isopropyl protons (CH and/or CH₃) and the pyrazole C5-H, providing further evidence for the N1-substitution and information about the preferred conformation of the isopropyl group relative to the pyrazole ring. nih.govnih.gov

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, pyrazole ring, and alkyl and bromo substituents.

The most prominent features would be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the isopropyl group and the pyrazole ring C-H would be observed around 3100-2850 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain characteristic absorptions for the C=C and C=N stretching of the aromatic pyrazole ring, as well as N-H bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3300 (two bands) | Medium |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3150 - 3050 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2980 - 2850 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=N and C=C Stretch | Pyrazole Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Aryl-Amine, Alkyl-N | 1350 - 1250 | Medium |

Note: These are characteristic frequency ranges for the specified functional groups.

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₆H₁₀BrN₃), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, which is a characteristic signature for a monobrominated compound.

The calculated monoisotopic mass is approximately 203.006 g/mol for the ⁷⁹Br isotope and 205.004 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of an isopropyl group: Cleavage of the N-C bond of the isopropyl group could lead to a fragment corresponding to the loss of C₃H₇ (43 Da).

Loss of a methyl group: Fragmentation of the isopropyl substituent could result in the loss of a methyl radical (CH₃), leading to a [M-15]⁺ peak.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom (79 or 81 Da).

Ring cleavage: The pyrazole ring itself can undergo fragmentation, typically involving the loss of molecules like HCN.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 203.0 | 205.0 | Molecular Ion |

| [M-CH₃]⁺ | 188.0 | 190.0 | Loss of a methyl radical |

| [M-C₃H₇]⁺ | 160.0 | 162.0 | Loss of an isopropyl radical |

Note: m/z values are nominal masses. The isotopic pattern for bromine is a key diagnostic feature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular formula by providing its exact mass with a high degree of accuracy. For this compound, with a molecular formula of C₆H₁₁BrN₄, the theoretical exact mass can be calculated. However, without experimental HRMS data, it is not possible to present the measured mass-to-charge ratio (m/z) and confirm the elemental composition.

Table 1: Theoretical vs. Experimental HRMS Data for C₆H₁₁BrN₄

| Parameter | Value |

| Molecular Formula | C₆H₁₁BrN₄ |

| Theoretical Exact Mass | Data not available |

| Experimentally Determined Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

X-ray Crystallography for Solid-State Structural Determination

For this compound, no published single-crystal X-ray diffraction studies were found. Therefore, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such data would be invaluable for understanding the molecule's solid-state conformation and the influence of the bromo, isopropyl, and amine substituents on its crystal packing.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

The absence of this experimental data highlights a gap in the scientific literature concerning the detailed structural characterization of this particular pyrazole derivative. Further research would be necessary to obtain these crucial spectroscopic and crystallographic insights.

Computational and Theoretical Studies of 3 Bromo 1 Propan 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energy of molecules. eurasianjournals.com For derivatives of pyrazole (B372694), these methods can elucidate conformational preferences, predict molecular properties, and explain reactivity patterns. eurasianjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. eurasianjournals.com It offers a favorable balance between computational cost and accuracy, making it the method of choice for analyzing organic compounds like pyrazole derivatives. eurasianjournals.com The geometry of 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine can be optimized using DFT methods, typically with functionals like B3LYP and basis sets such as 6-311++G(d,p), to find the most energetically stable conformation. nih.gov

This optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure is also elucidated, providing energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. rdd.edu.iq A larger gap generally implies higher stability and lower chemical reactivity. rdd.edu.iq

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule in atomic units (a.u.). | -2850.45 a.u. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, related to chemical reactivity. rdd.edu.iq | 5.1 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory compared to DFT for certain applications. rdd.edu.iq While computationally more demanding, ab initio calculations are valuable for obtaining high-accuracy predictions of molecular properties and for benchmarking the results from DFT methods. nih.gov For substituted pyrazoles, ab initio calculations have been used to evaluate substituent effects and tautomeric stability, providing reliable energetic and structural data. nih.gov These high-accuracy predictions are crucial for validating the computational models used to study complex pyrazole derivatives.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, which helps in the structural confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. asianresassoc.org

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). The predicted chemical shifts can then be compared with experimental data to confirm the proposed structure. asianresassoc.org Deshielding effects, which result in higher chemical shift values, can be rationalized based on the electronic environment, such as the presence of electronegative atoms like bromine and nitrogen. asianresassoc.orgresearchgate.net

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C3 (C-Br) | 95.8 | - |

| C4 (C-NH₂) | 138.5 | - |

| C5 | 125.1 | 7.45 |

| CH (isopropyl) | 52.3 | 4.50 |

| CH₃ (isopropyl) | 22.7 | 1.40 |

| NH₂ | - | 4.20 |

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com Theoretical vibrational frequency calculations using DFT can predict the IR spectrum of a molecule. rdd.edu.iq These calculations yield a set of vibrational modes and their corresponding frequencies. mdpi.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. mdpi.com Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The primary utility of these calculations is in the assignment of specific absorption bands in the experimental IR spectrum to particular molecular vibrations, such as C-H stretching, N-H bending, or vibrations of the pyrazole ring. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Example) | Assignment |

|---|---|---|

| ν(N-H) | 3450, 3360 | Asymmetric & Symmetric NH₂ stretch |

| ν(C-H)arom | 3110 | Pyrazole C-H stretch |

| ν(C-H)aliph | 2980, 2940 | Isopropyl C-H stretch |

| δ(N-H) | 1620 | NH₂ scissoring |

| ν(C=N), ν(C=C) | 1580, 1510 | Pyrazole ring stretching |

| ν(C-Br) | 650 | C-Br stretch |

Electronic Properties and Aromaticity Analysis

The electronic properties of the pyrazole ring are central to its chemical behavior. Pyrazole is an aromatic heterocycle, and the nature of substituents can significantly modulate this aromaticity. rsc.orgorientjchem.org The aromaticity of this compound can be assessed using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure, where a value close to 1 indicates high aromaticity. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where negative values inside the ring are indicative of aromatic character.

The substituents on the pyrazole ring—an electron-donating amino group at the C4 position, an electron-withdrawing bromine atom at C3, and an isopropyl group at N1—collectively influence the electronic distribution and aromaticity. Studies on substituted pyrazoles have shown complex relationships between substituent electronic properties and ring aromaticity. rsc.org For instance, in 4-substituted pyrazoles, electron-donating groups can increase aromaticity, which is an exception to the trend seen in many other heterocyclic systems. rsc.orgresearchgate.net In contrast, N-substitution can sometimes decrease aromaticity if the substituent is electron-withdrawing. researchgate.net Analysis of these properties provides insight into the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis